N-ethyl-3-phenylpropan-1-amine
Overview
Description
N-ethyl-3-phenylpropan-1-amine is a compound with the molecular formula C11H17N . It has a molecular weight of 163.26 g/mol . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Molecular Structure Analysis
The molecular structure of N-ethyl-3-phenylpropan-1-amine consists of a phenyl group (a benzene ring) attached to a three-carbon chain, with an ethyl group attached to the nitrogen atom . The molecular formula is C11H17N .Chemical Reactions Analysis
Amines, including N-ethyl-3-phenylpropan-1-amine, can undergo a variety of chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also undergo the Hofmann elimination reaction, where an amine is completely methylated to produce a quaternary ammonium salt, which then undergoes elimination to give an alkene .Physical And Chemical Properties Analysis
N-ethyl-3-phenylpropan-1-amine has a boiling point of 246.5°C at 760 mmHg . It should be stored in a dry, sealed place . Amines in general have higher boiling points than alkanes but lower than alcohols of comparable molar mass .Scientific Research Applications
Antibacterial and Antivirulence Properties
N-ethyl-3-phenylpropan-1-amine has demonstrated inhibitory effects on bacterial biofilm formation and virulence factors. For instance, it effectively inhibits the production of prodigiosin, protease, lipase, and hemolysin in Serratia marcescens . Researchers are exploring its potential as an adjunct therapy to enhance the sensitivity of bacterial pathogens to antibiotics.
Transaminase-Mediated Synthesis
Researchers have employed transaminase enzymes to synthesize enantiopure derivatives of 1-phenylpropan-2-amine (a close analog of N-ethyl-3-phenylpropan-1-amine) from prochiral ketones. This approach allows for the production of chiral compounds with potential pharmaceutical applications .
Mechanism of Action
Target of Action
N-Ethyl-3-phenylpropan-1-amine primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease, an enzyme that cleaves peptide bonds in proteins. It plays a crucial role in many biological processes, including digestion and regulation of cellular functions .
Mode of Action
The specific nature of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
It is likely that the compound influences pathways related to protein digestion and cellular function regulation, given its interaction with trypsin enzymes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
Given its interaction with trypsin enzymes, it is likely that the compound influences processes related to protein digestion and cellular function regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Ethyl-3-phenylpropan-1-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its target enzymes .
properties
IUPAC Name |
N-ethyl-3-phenylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGGWEZXOKZNML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528403 | |
Record name | N-Ethyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70528403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13125-62-7 | |
Record name | N-Ethyl-3-phenylpropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70528403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYL-3-PHENYLPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZL7IUF5PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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